molecular formula C15H20N4O B1605146 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide CAS No. 263385-00-8

1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B1605146
M. Wt: 272.35 g/mol
InChI Key: ISWFKWUMVJAOMN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide, also known as 1-(BENZYL)-3-(TERT-BUTYL)UREA , has the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol . It is a rare and unique chemical compound provided by Sigma-Aldrich for early discovery researchers . Unfortunately, analytical data for this product is not available, and buyers are responsible for confirming its identity and purity .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide consists of a pyrazole ring with a benzyl group and a tert-butyl group attached . The specific arrangement of atoms can be visualized using molecular modeling software or chemical drawing tools.

Scientific Research Applications

Supramolecular Chemistry

Studies have demonstrated the utility of pyrazole derivatives, similar to 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide, in forming supramolecular assemblies through hydrogen bonding and coordination with other molecules. For instance, Singh, Tomar, and Kashyap (2015) investigated the formation of supramolecular frameworks via hydrogen bonding between substituted pyrazoles and benzene-1,3,5-tricarboxylic acid, highlighting the role of substituent effects on assembly formation and stability (Singh et al., 2015).

Catalysis

Pyrazole derivatives have been utilized in catalysis, demonstrating their potential in organic transformations. Sutradhar et al. (2016) presented iron(III) and cobalt(III) complexes with pyrazole-based ligands as efficient catalysts for the microwave-assisted oxidation of alcohols, showcasing the versatility of pyrazole compounds in facilitating chemical reactions (Sutradhar et al., 2016).

Insecticidal Activity

Pyrazole amide derivatives, including structures related to 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide, have shown promising insecticidal properties. Deng et al. (2016) designed and synthesized new pyrazole amide derivatives that exhibited significant activity against Helicoverpa armigera, indicating their potential application in pest control (Deng et al., 2016).

Antitumor Agents

Research into pyrazole derivatives has also extended into the development of potential antitumor agents. Abonía et al. (2011) synthesized novel benzimidazole compounds with a pyrazole moiety that displayed significant activity against various cancer cell lines, underlining the therapeutic potential of such compounds (Abonía et al., 2011).

Antibacterial Activity

The synthesis and evaluation of pyrazole-based compounds have also targeted antibacterial applications. Nasareb and Siddiquia (2016) reported on the antibacterial effectiveness of pyrazole carbohydrazone derivatives, showing good to moderate inhibitory effects against various bacterial strains (Nasareb & Siddiquia, 2016).

properties

IUPAC Name

2-benzyl-5-tert-butylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)13-9-12(14(20)17-16)19(18-13)10-11-7-5-4-6-8-11/h4-9H,10,16H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWFKWUMVJAOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340320
Record name 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide

CAS RN

263385-00-8
Record name 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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